Benzyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is a compound that features a piperidine ring substituted with a benzyl group and a trifluoromethylated amino groupThe trifluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of molecules, making this compound particularly valuable in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides and trifluoromethylated amines.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
Reduction: Reduction reactions can target the trifluoromethylated amino group, potentially converting it to a simpler amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed
Major Products:
Oxidation: Piperidinones and other oxidized derivatives.
Reduction: Simplified amines and reduced piperidine derivatives.
Substitution: Various substituted benzyl-piperidine compounds
Scientific Research Applications
Benzyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, allowing it to effectively modulate biological pathways. The piperidine ring provides structural rigidity, facilitating precise interactions with target proteins .
Comparison with Similar Compounds
1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine: Shares the trifluoromethylated piperidine structure but differs in the substitution pattern.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but lacks the piperidine ring, resulting in different chemical properties.
Pyrrolidine derivatives: Similar in structure but with a five-membered ring instead of a six-membered piperidine ring.
Uniqueness: Benzyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is unique due to the combination of the trifluoromethyl group and the piperidine ring, which imparts enhanced metabolic stability, lipophilicity, and binding affinity. This makes it particularly valuable in drug design and other applications where these properties are desirable .
Properties
Molecular Formula |
C15H19F3N2O2 |
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Molecular Weight |
316.32 g/mol |
IUPAC Name |
benzyl 4-[(trifluoromethylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)19-10-12-6-8-20(9-7-12)14(21)22-11-13-4-2-1-3-5-13/h1-5,12,19H,6-11H2 |
InChI Key |
XREFJDQYISAKRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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